Hydrogenation Rate Superiority: Allylcyclohexane vs. Allylbenzene on Nickel Boride Catalyst
In a direct head-to-head hydrogenation study on Ni-B catalyst, allylcyclohexane exhibits a 50% faster hydrogenation rate compared to the structurally analogous allylbenzene, demonstrating that substitution of the aromatic phenyl ring with a saturated cyclohexyl ring significantly alters reactivity [1]. This rate enhancement is attributed to differences in relative adsorption coefficients, with allylbenzene exhibiting stronger adsorbability due to two adsorption-active groups (C=C and C6H5) versus the single adsorption-active group (C=C) in allylcyclohexane [1]. Conversely, on Ni-sk catalyst, this rate differential is not observed, highlighting the catalyst-dependent nature of the selectivity advantage [1].
| Evidence Dimension | Relative hydrogenation rate |
|---|---|
| Target Compound Data | Hydrogenated 50% more rapidly than allylbenzene |
| Comparator Or Baseline | Allylbenzene (baseline, rate = 1.0×) |
| Quantified Difference | 1.5× rate of allylbenzene (50% increase) |
| Conditions | Nickel boride (Ni-B) catalyst; competitive hydrogenation of mixture |
Why This Matters
This rate differential provides a scientific basis for selecting allylcyclohexane over allylbenzene when faster alkene hydrogenation kinetics are desired in heterogeneous catalytic processes, or conversely, for choosing allylbenzene when slower, more controlled hydrogenation is required.
- [1] Freidlin, L. Kh., Nazarova, N. M., & Abduraimova, M. A. (1968). Determination of the relative adsorption coefficients and reactivity of allylbenzene, propenylbenzene, and allylcyclohexane in hydrogenation on nickel catalysts. Russian Chemical Bulletin, 17(6), 1160–1163. View Source
